(R)-Brivanib Alaninate-d4: A Technical Overview of its Chemical Properties, Biological Activity, and Experimental Evaluation
(R)-Brivanib Alaninate-d4: A Technical Overview of its Chemical Properties, Biological Activity, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-Brivanib alaninate-d4, a deuterated analog of the potent dual inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR). This document details its chemical structure and properties, mechanism of action, and provides comprehensive experimental protocols for its evaluation.
Chemical Structure and Properties
(R)-Brivanib alaninate-d4 is the deuterium-labeled form of (R)-Brivanib alaninate (B8444949), a prodrug of Brivanib (BMS-540215). The incorporation of four deuterium (B1214612) atoms is intended to alter the pharmacokinetic profile of the compound, potentially enhancing its metabolic stability.[1][2]
Chemical Structure:
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(R)-Brivanib alaninate:
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(R)-Brivanib alaninate-d4:
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SMILES: CC1=CC2=C(N1)C=CC(OC3=NC=NN4C3=C(C(OC--INVALID-LINK--(C([2H])([2H])[2H])N)=O)C)=C4)C)=C2F[4]
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Physicochemical Properties:
| Property | (R)-Brivanib alaninate | (R)-Brivanib alaninate-d4 | Reference(s) |
| Molecular Formula | C22H24FN5O4 | C22H20D4FN5O4 | [3][5] |
| Molecular Weight | 441.46 g/mol | 445.48 g/mol | [3] |
Biological Activity and Mechanism of Action
Brivanib alaninate is a prodrug that is rapidly hydrolyzed in vivo to its active moiety, Brivanib (BMS-540215). Brivanib is an ATP-competitive inhibitor of VEGFR2, a key mediator of angiogenesis. It also exhibits potent activity against VEGFR-1 and FGFR-1.[4][6] The inhibition of these receptor tyrosine kinases blocks downstream signaling pathways, leading to the suppression of tumor growth, angiogenesis, and induction of apoptosis.[7]
Inhibitory Activity of Brivanib (BMS-540215):
| Target | IC50 | Reference(s) |
| VEGFR2 | 25 nM | [4][6] |
| VEGFR-1 | Moderate Potency | [4][6] |
| FGFR-1 | Moderate Potency | [4][6] |
| PDGFRβ | >240-fold less potent than against VEGFR2 | [4][6] |
Signaling Pathway
Brivanib exerts its anti-tumor effects by inhibiting the phosphorylation of VEGFR and FGFR, which in turn blocks the activation of downstream signaling cascades, including the RAS/MEK/ERK and PI3K/Akt pathways. This disruption of key cellular processes leads to decreased cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the chemical and biological properties of (R)-Brivanib alaninate-d4.
In Vitro Metabolic Stability Assay
This protocol is designed to compare the metabolic stability of (R)-Brivanib alaninate-d4 to its non-deuterated counterpart in liver microsomes.[1][8]
Methodology:
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Preparation:
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Prepare a suspension of pooled human liver microsomes in phosphate (B84403) buffer (pH 7.4).
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Prepare stock solutions of (R)-Brivanib alaninate and (R)-Brivanib alaninate-d4 in a suitable solvent (e.g., DMSO).
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Prepare an NADPH regenerating system.
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Incubation:
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Pre-warm the microsomal suspension, test compounds, and NADPH regenerating system to 37°C.
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Initiate the metabolic reaction by adding the NADPH regenerating system to the wells of a 96-well plate containing the microsomal suspension and the test compounds.
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Sampling and Quenching:
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
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Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile containing a suitable internal standard.
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Analysis:
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Centrifuge the quenched samples to precipitate proteins.
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Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
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Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds.
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Western Blot Analysis of VEGFR and FGFR Phosphorylation
This protocol details the procedure for assessing the inhibitory effect of Brivanib on VEGFR and FGFR phosphorylation in cancer cell lines.[9][10]
Methodology:
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Cell Culture and Treatment:
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Culture appropriate cancer cell lines (e.g., HepG2, SK-HEP1) to 70-80% confluency.
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Serum-starve the cells overnight.
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Pre-treat the cells with various concentrations of Brivanib for a specified time.
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Stimulate the cells with VEGF or FGF for a short period (e.g., 10-15 minutes).
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Cell Lysis and Protein Quantification:
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Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Quantify the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Western Blotting:
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% BSA in TBST.
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Incubate the membrane with primary antibodies against phospho-VEGFR, total VEGFR, phospho-FGFR, and total FGFR overnight at 4°C.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detection and Analysis:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
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Quantify the band intensities using densitometry software.
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Normalize the phosphorylated protein levels to the total protein levels.
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In Vivo Xenograft Model for Efficacy Studies
This protocol describes a subcutaneous xenograft model in mice to evaluate the anti-tumor efficacy of (R)-Brivanib alaninate.[7][11][12]
Methodology:
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Cell Implantation:
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Subcutaneously implant human hepatocellular carcinoma cells (e.g., Hep3B) into the flank of immunodeficient mice.
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Tumor Growth and Treatment:
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Monitor tumor growth until they reach a predetermined size (e.g., 100-150 mm³).
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Randomize the mice into treatment and control groups.
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Administer (R)-Brivanib alaninate-d4 (or the non-deuterated compound for comparison) or vehicle control orally on a daily schedule.[11]
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Efficacy Evaluation:
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Measure tumor volumes and body weights regularly throughout the study.
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At the end of the study, euthanize the mice and excise the tumors.
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Ex Vivo Analysis:
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Measure the final tumor weights.
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Perform immunohistochemical analysis on tumor sections to assess cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
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Prepare tumor lysates for Western blot analysis to confirm target engagement (inhibition of VEGFR/FGFR phosphorylation).
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Conclusion
(R)-Brivanib alaninate-d4 represents a promising therapeutic candidate with a well-defined mechanism of action. The strategic deuteration of the molecule offers the potential for an improved pharmacokinetic profile. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of its efficacy and mechanism of action in preclinical settings. Further studies are warranted to fully elucidate the comparative pharmacokinetics and metabolic fate of the deuterated versus the non-deuterated compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [precision.fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brivanib Alaninate | C22H24FN5O4 | CID 11154925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Hep3B Xenograft Model - Altogen Labs [altogenlabs.com]
